N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
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Overview
Description
The synthesis and study of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide and its derivatives are part of ongoing research in medicinal chemistry. These compounds are investigated for various biological activities due to their unique structural features.
Synthesis Analysis
The synthesis of related oxazolidin-based compounds involves amination and cyclization reactions, starting from intermediates like glycidylacetamide in the presence of protective agents and catalysts to yield the desired acetamides with moderate to good yields. These methods are considered mild and provide a feasible approach for synthesizing such compounds (Yang Chao, 2008).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including IR, H NMR, and elementary analysis, confirming the presence of the oxazolidinone ring and other functional groups integral to these molecules' activity (Yang Chao, 2008).
Chemical Reactions and Properties
Compounds with an oxazolidinone moiety have shown reactivity as acceptors in couplings to a range of glycosyl donors, indicating their utility in synthetic chemistry for building more complex molecules. The N-acetyloxazolidinone function reduces the tendency toward amide glycosylation, highlighting the chemical versatility and reactivity of these compounds (D. Crich & A. Vinod, 2005).
properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-8-10(9(2)19-13-8)6-14(3)11(16)7-15-4-5-18-12(15)17/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMNHDGUFBNBFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C)C(=O)CN2CCOC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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